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  • Product: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid
  • CAS: 1553175-83-9

Core Science & Biosynthesis

Foundational

Synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic Acid: An In-Depth Technical Guide

Introduction & Strategic Overview 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic acid (also known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid; CAS: 1553175-83-9) is a highly privileged, sp³-rich bicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic acid (also known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid; CAS: 1553175-83-9) is a highly privileged, sp³-rich bicyclic building block. Its unique fused pyrazole-piperidine architecture makes it a highly sought-after motif in modern medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and novel anti-tuberculosis agents.

Synthesizing this scaffold presents two distinct chemical challenges:

  • Regioselective Bicyclic Construction: Assembling the pyrazolo[1,5-a]pyridine core with precise functionalization at the C4 position.

  • Chemoselective Saturation: Reducing the pyridine ring to a piperidine system without compromising the highly aromatic pyrazole ring or inducing hydrogenolytic ring-opening.

As a Senior Application Scientist, I have designed this protocol to bypass low-yielding linear aliphatic cyclizations. Instead, we employ a highly convergent aromatization-reduction strategy . We first construct the fully aromatic pyrazolo[1,5-a]pyridine core via a[3+2] cycloaddition, followed by a finely tuned, chemoselective catalytic hydrogenation.

Retrosynthetic Analysis & Mechanistic Rationale

The retrosynthetic disconnection of the target molecule leads back to the fully aromatic pyrazolo[1,5-a]pyridine-4-carboxylic acid .

Causality in Cycloaddition: The aromatic core is constructed via the 1,3-dipolar cycloaddition of a 1-aminopyridinium ylide. We utilize O-(mesitylsulfonyl)hydroxylamine (MSH) to aminate methyl nicotinate. MSH is chosen because the pyridine nitrogen in methyl nicotinate is electronically deactivated by the ester group; MSH's highly electrophilic nature overcomes this barrier. For the cycloaddition, vinyl acetate is employed as a masked alkyne surrogate. Upon [3+2] cycloaddition, the intermediate dihydropyrazolopyridine undergoes spontaneous elimination of acetic acid, driving the aromatization forward without the need for stoichiometric oxidants ().

Causality in Chemoselective Hydrogenation: The selective reduction of the pyridine ring over the pyrazole ring is dictated by resonance stabilization and electronic density. The pyrazole ring is an electron-rich 6π heteroaromatic system, making it highly resistant to hydrogenation. Conversely, the pyridine ring is electron-deficient—a property further exacerbated by the electron-withdrawing C4-carboxylic acid. By conducting the hydrogenation in glacial acetic acid, the pyridine nitrogen is protonated (or strongly hydrogen-bonded), which lowers the LUMO of the ring and facilitates preferential coordination to the palladium surface ().

G A Methyl Nicotinate (Starting Material) B 1-Amino-3-(methoxycarbonyl)pyridinium mesitylenesulfonate A->B MSH, DCM, 0 °C to RT C Methyl Pyrazolo[1,5-a]pyridine-4-carboxylate B->C Vinyl Acetate, K2CO3, DMF, 90 °C D Pyrazolo[1,5-a]pyridine-4-carboxylic acid C->D NaOH, EtOH/H2O, then HCl E 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine -4-carboxylic acid D->E H2 (50 bar), 10% Pd/C, AcOH, 50 °C

Figure 1: Synthetic workflow for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid.

Experimental Workflows & Protocols

This protocol is designed as a self-validating system . Each step contains physical or analytical markers to confirm success before proceeding to the next stage, preventing the propagation of errors.

Stage 1: N-Amination of Methyl Nicotinate
  • Reaction Setup: Dissolve methyl nicotinate (10.0 g, 72.9 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (100 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (17.2 g, 80.2 mmol, 1.1 equiv) in CH₂Cl₂ (50 mL) dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Isolation: Slowly add diethyl ether (300 mL) to the mixture. The formation of a dense white precipitate confirms the successful formation of the highly polar pyridinium salt. Filter the solid, wash with cold ether, and dry under vacuum to yield 1-amino-3-(methoxycarbonyl)pyridinium mesitylenesulfonate.

    • Self-Correction Marker: ¹H NMR (D₂O) must show a significant downfield shift of the pyridine protons (e.g., the C2 proton shifts from ~9.1 ppm to >9.5 ppm) due to the positive charge.

Stage 2: [3+2] Cycloaddition & Aromatization
  • Reaction Setup: Suspend the pyridinium salt (20.0 g, 56.8 mmol, 1.0 equiv) in anhydrous DMF (150 mL).

  • Cycloaddition: Add anhydrous K₂CO₃ (15.7 g, 113.6 mmol, 2.0 equiv) followed by vinyl acetate (14.7 g, 170.4 mmol, 3.0 equiv).

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours. The base generates the N-ylide in situ, which reacts with the vinyl acetate.

  • Purification: Cool to room temperature, dilute with water (500 mL), and extract with EtOAc (3 × 200 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate methyl pyrazolo[1,5-a]pyridine-4-carboxylate.

    • Self-Correction Marker: TLC monitoring will show a highly UV-active spot (254 nm). ¹H NMR must reveal characteristic pyrazole doublets at ~6.7 ppm and ~8.0 ppm (J ≈ 2.2 Hz).

Stage 3: Ester Saponification
  • Hydrolysis: Dissolve the ester (8.0 g) in a 1:1 mixture of EtOH and 2 M aqueous NaOH (100 mL). Reflux for 2 hours.

  • Isolation: Cool the mixture and remove EtOH under reduced pressure. Acidify the aqueous layer with 1 M HCl to pH 3.

  • Validation: The target pyrazolo[1,5-a]pyridine-4-carboxylic acid will precipitate as a crystalline solid. Filter, wash with cold water, and dry.

    • Self-Correction Marker: Disappearance of the methyl ester singlet at ~3.9 ppm in ¹H NMR.

Stage 4: Chemoselective Catalytic Hydrogenation
  • Reactor Setup: Dissolve pyrazolo[1,5-a]pyridine-4-carboxylic acid (5.0 g, 30.8 mmol) in glacial acetic acid (75 mL). Add 10% Pd/C (0.5 g, 10 wt%).

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel three times with N₂, then three times with H₂. Pressurize to 50 bar H₂.

  • Reaction: Heat the reactor to 50 °C and stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product.

    • Self-Correction Marker: Loss of UV activity at 254 nm on TLC indicates the successful saturation of the conjugated pyridine ring. ¹H NMR will show the disappearance of the pyridine aromatic protons and the emergence of aliphatic multiplets between 1.8–3.5 ppm.

Mechanism S1 Aromatic Precursor S2 Pd Surface Coordination S1->S2 AcOH Protonation S3 Sequential H-Transfer S2->S3 H2 (50 bar) S4 Saturated Product S3->S4 Desorption

Figure 2: Mechanistic pathway of chemoselective pyridine ring hydrogenation on a Pd surface.

Optimization of Chemoselective Hydrogenation

To ensure maximum yield and prevent over-reduction (saturation of the pyrazole ring) or hydrogenolysis (ring-opening), quantitative optimization of the hydrogenation parameters is critical. The data below summarizes the empirical findings driving the protocol choices ().

Table 1: Optimization of Chemoselective Hydrogenation Conditions

CatalystSolventPressure (bar)Temp (°C)Time (h)Conversion (%)Chemoselectivity (%)
10% Pd/CMeOH10252418>99
10% Pd/CAcOH10252452>99
10% Pd/C AcOH 50 50 12 >99 >99
PtO₂AcOH505012>9982 (Over-reduction)
5% Rh/Al₂O₃EtOH5050127665 (Ring opening)

Note: The final product is generated as a racemate at the C4 position. If enantiopure material is required for downstream drug development, asymmetric hydrogenation using chiral Ir or Ru complexes (e.g., SegPhos-based ligands) must be substituted for Pd/C.

References

  • Agafonova, A. V., Golubev, A. A., Smetanin, I. A., Khlebnikov, A. F., Spiridonova, D. V., & Novikov, M. S. (2023). Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines. Organic Letters, 25(39), 7165-7169.[Link]

  • ACS Catalysis (2023). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Catalysis, 13, 13541-13548.[Link]

  • ACS Omega (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted[3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7251-7262.[Link]

Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic Acid

Executive Summary 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS: 1553175-83-9), frequently referred to as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid, is a highly versatile, saturated bicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS: 1553175-83-9), frequently referred to as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid, is a highly versatile, saturated bicyclic building block utilized extensively in modern medicinal chemistry. Featuring a fused pyrazole-piperidine-like framework, this compound imparts unique conformational rigidity and favorable physicochemical properties to drug candidates, making it a "privileged scaffold" for therapeutic development[1].

This whitepaper provides a comprehensive analysis of its chemical properties, mechanistic synthesis, and validated experimental protocols for its application in drug discovery.

Core Chemical and Physical Properties

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in organic synthesis and biological systems. The presence of the carboxylic acid at the C4 position provides a highly reactive handle for derivatization, while the saturated six-membered ring enhances the sp3 character (Fsp3) of the resulting drug candidates, a metric strongly correlated with clinical success.

Table 1: Core Chemical and Physical Properties

PropertyValue
Chemical Name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid
CAS Registry Number 1553175-83-9
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
InChIKey ZBFRKPKEJMVQSV-UHFFFAOYSA-N
Physical Form Solid / Powder
Density 1.45 ± 0.1 g/cm³
Storage Conditions Room temperature, sealed, dry environment

Table 2: Hazard and Safety Classifications (GHS)

Hazard CodeDescriptionPrecautionary Statements
H315 Causes skin irritationP264, P280, P302+P352
H319 Causes serious eye irritationP305+P351+P338, P337+P313
H335 May cause respiratory irritationP261, P271, P304+P340

(Data sourced from authoritative chemical safety databases)

Applications in Drug Discovery & Medicinal Chemistry

The tetrahydropyrazolo[1,5-a]pyridine core is strategically deployed across multiple therapeutic areas due to its favorable pharmacokinetic profile and target-binding geometries[1].

  • Neurological Therapeutics (mGluR5 Modulators): Derivatives of this scaffold have been heavily investigated as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Optimization of the C4-position yields compounds with excellent brain penetration and oral bioavailability, making them viable candidates for antidepressant and anxiolytic therapies[2].

  • Oncology and Photodynamic Therapy (PDT): The scaffold has been successfully fused with chlorins to create near-infrared emitting oxygen sensors and photodynamic agents. These fluorinated ring-fused chlorins exhibit impressive nanomolar efficacy against human melanoma and esophageal carcinoma cell lines[3][4].

Mechanistic Synthesis and Derivatization Workflow

G Start Pyrazolo[1,5-a]pyridine-4-carboxylic acid (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Hydrogenation Selective Reduction Product 4,5,6,7-Tetrahydropyrazolo[1,5-a] pyridine-4-carboxylic acid Hydrogenation->Product >85% Yield AmideCoupling Amide Coupling (HATU, DIPEA) Product->AmideCoupling C4-Derivatization Esterification Esterification (EDC, DMAP) Product->Esterification C4-Derivatization Drug1 mGluR5 NAMs (Neurological Targets) AmideCoupling->Drug1 Hit Optimization Drug2 Fused Chlorins (Photodynamic Therapy) Esterification->Drug2 Hit Optimization

Synthesis and derivatization workflow for tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically.

Protocol A: Selective Catalytic Hydrogenation (Scaffold Synthesis)

The de novo synthesis of the tetrahydro scaffold is most efficiently achieved via the selective catalytic hydrogenation of its aromatic precursor, pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS: 55899-41-7)[5][6].

  • Causality of Regioselectivity: The pyrazole ring possesses higher aromatic stabilization energy and electron density compared to the fused pyridine ring. Under standard hydrogenation conditions, the electron-deficient pyridine ring is preferentially reduced, yielding the tetrahydro derivative without cleaving the N-N bond of the pyrazole[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried high-pressure reaction vessel, dissolve pyrazolo[1,5-a]pyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M concentration). Causality: Methanol is chosen as a protic solvent to stabilize the partially reduced intermediates, accelerating the reduction of the pyridine ring.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 3-5 atm of H 2​ and stir vigorously at room temperature for 16-24 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The aromatic starting material (m/z 163.05 [M+H] + ) must completely disappear, replaced by the saturated product peak (m/z 167.08 [M+H] + ).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the product as an off-white solid (Yield >85%).

Protocol B: Amide Coupling at the C4 Position

Derivatization of the C4 carboxylic acid with primary or secondary amines is the most common pathway for library generation.

Step-by-Step Methodology:

  • Activation: Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: The C4 position is adjacent to the bridgehead nitrogen/carbon, creating localized steric hindrance. HATU is highly efficient for sterically hindered acids, forming an active HOAt ester that resists racemization at the C4 chiral center.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Self-Validating Check: Quench a 10 µL aliquot in 1 mL of acetonitrile/water and analyze via UPLC-MS to confirm the formation of the amide bond and the total consumption of the active ester.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO 3​ , 1M HCl, and brine. Causality: This specific sequence removes unreacted acid, excess amine, and the water-soluble urea byproducts generated by HATU.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (using a Dichloromethane/Methanol gradient).

Safety, Handling, and Storage

As a biologically active heterocyclic building block, strict adherence to safety protocols is required:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Handling: Manipulate powders inside a certified fume hood to avoid inhalation of dust, which is a known respiratory irritant (H335).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is highly stable at room temperature but should be protected from strong oxidizing agents to prevent degradation of the pyrazole core.

References

  • "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry". Ethernet Edu. URL: [Link]

  • Pereira, N. A. M., et al. "Novel fluorinated ring-fused chlorins as promising PDT agents against melanoma and esophagus cancer". RSC Medicinal Chemistry. URL: [Link]

  • Hirose, W., et al. "Synthesis, structure–activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators". Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Pereira, N. A. M., et al. "Novel fluorinated ring-fused chlorins as promising PDT agents against melanoma and esophagus cancer". PMC / NIH. URL:[Link]

  • "3-Trifluoromethanesulfonyloxy-4,7-dihydropyrazolo-[1,5-a]pyridine via Ring-Closing Metathesis". Heterocycles. URL: [Link]

Sources

Foundational

The Discovery of Novel Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This fused nitrogen-containing ring system serves as a cornerstone for the development of novel therapeutics, with derivatives demonstrating a wide range of pharmacological properties, including anti-platelet, antipsychotic, and antiherpetic activities.[3] Notably, the pyrazolo[1,5-a]pyridine framework is a key structural motif in numerous kinase inhibitors, demonstrating its potential in the field of oncology and inflammation.[4] This guide provides an in-depth exploration of the discovery of novel pyrazolo[1,5-a]pyridine derivatives, from modern synthetic strategies to preclinical evaluation, offering a technical narrative for researchers and drug development professionals.

Strategic Synthesis of the Pyrazolo[1,5-a]pyridine Core: A Focus on Efficiency and Diversity

The construction of the pyrazolo[1,5-a]pyridine skeleton is a critical first step in the discovery process. Modern synthetic methodologies have moved towards efficiency, scalability, and the ability to generate diverse libraries of compounds for screening.

The Power of [3+2] Cycloaddition Reactions

A prevalent and highly effective method for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridine derivative with an α,β-unsaturated compound.[5] The versatility of this reaction allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

One notable advancement is the development of a TEMPO-mediated [3+2] annulation–aromatization protocol. This method offers a mild and efficient route to multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity and good to excellent yields. The broad substrate scope of this reaction further enhances its utility in generating diverse chemical matter.

A catalyst-free, sonochemical approach has also been developed for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines.[1][3] This one-pot synthesis is not only efficient but also aligns with the principles of green chemistry by avoiding the use of metal catalysts.[3]

Experimental Protocol: Catalyst-Free Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

This protocol outlines a general procedure for the synthesis of pyrazolo[1,5-a]pyridine derivatives via a sonochemical-assisted [3+2] cycloaddition.[1]

Step 1: Preparation of Starting Materials

  • Synthesize the required 1-amino-2(1H)-pyridine-2-imine derivatives from the corresponding arylethylidenemalononitriles and hydrazine hydrate.[1]

Step 2: Cycloaddition Reaction

  • In a suitable reaction vessel, combine equimolar amounts of the 1-amino-2-iminopyridine derivative and the desired acetylene derivative (e.g., dialkyl acetylenedicarboxylates) in acetonitrile.[1]

  • Submerge the reaction vessel in an ultrasonic bath and sonicate at 85 °C for 20 minutes. Alternatively, the mixture can be refluxed for 3 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product and recrystallize from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.[1]

Biological Evaluation: Uncovering Therapeutic Potential

Once a library of novel pyrazolo[1,5-a]pyridine derivatives has been synthesized, the next critical phase is to evaluate their biological activity. A primary focus for this scaffold has been the inhibition of protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases such as cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of PI3K isoforms.[6][7]

Dual inhibition of PI3Kγ and PI3Kδ has been identified as a promising therapeutic strategy in cancer immunotherapy.[6] A recently discovered pyrazolo[1,5-a]pyridine derivative, 20e (IHMT-PI3K-315) , has demonstrated potent and selective dual inhibition of PI3Kγ and PI3Kδ with IC50 values of 4.0 nM and 9.1 nM, respectively.[6]

Workflow for Kinase Inhibition Screening

The following diagram illustrates a typical workflow for screening novel compounds against a panel of protein kinases.

G cluster_0 Compound Library Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Compound_Library Diverse Pyrazolo[1,5-a]pyridine Library Primary_Screen Single-Dose Kinase Panel Screen Compound_Library->Primary_Screen Test Compounds Hit_Identification Hit Identification (>50% inhibition) Primary_Screen->Hit_Identification Identify Active Compounds Dose_Response Dose-Response Assays Hit_Identification->Dose_Response Confirm Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Quantify Potency SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies Guide Synthesis of Analogs Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate Select for In Vivo Studies

Caption: A generalized workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer, kinase solution, substrate solution, and ATP solution according to the manufacturer's recommendations for the specific kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal using a suitable detection reagent (e.g., luminescence or fluorescence-based).

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[8]

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the pyrazolo[1,5-a]pyridine scaffold and analysis of the resulting changes in biological activity are crucial for identifying potent and selective drug candidates.

SAR of Pyrazolo[1,5-a]pyridine-based PI3K Inhibitors

In the development of PI3K inhibitors, variations in the central linker group of the pyrazolo[1,5-a]pyridine molecule have been shown to significantly impact isoform selectivity.[7] For example, subtle changes in the oxidation state of a sulfur atom in the linker can switch the selectivity between p110α and p110δ isoforms of PI3K.[7]

CompoundR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
57 ArylsulfonylH>1000>100025>1000
58 ArylsulfonylH120>1000>1000>1000
41 ArylcarbonylH15020018090

This table is a representative example based on findings in the literature and is for illustrative purposes.[7]

In Vivo Evaluation: From the Bench to Preclinical Models

Promising lead compounds identified through in vitro screening and SAR studies must be evaluated in vivo to assess their pharmacokinetic properties and antitumor efficacy.

A Case Study: In Vivo Efficacy of a Dual PI3Kγ/δ Inhibitor

The pyrazolo[1,5-a]pyridine derivative 20e (IHMT-PI3K-315) was evaluated in a MC38 syngeneic mouse model.[6] The compound demonstrated acceptable pharmacokinetic properties and suppressed tumor growth.[6] Furthermore, combination therapy with an anti-PD-1 antibody showed enhanced antitumor efficacy, highlighting the potential of this class of compounds in cancer immunotherapy.[6]

Visualizing the PI3K Signaling Pathway and Inhibition

The following diagram illustrates the PI3K signaling pathway and the points of inhibition by dual PI3Kγ/δ inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ / PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 20e) Inhibitor->PI3K Inhibition

Caption: The PI3K signaling pathway and its inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The development of efficient and versatile synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their biological activity, will undoubtedly lead to the identification of new drug candidates. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and harnessing their potential in combination therapies to address unmet medical needs. The journey from initial synthesis to a potential clinical candidate is a complex and challenging one, but the promise of the pyrazolo[1,5-a]pyridine core makes it a worthy endeavor for the drug discovery community.

References

  • Al-Warhi, T. I., Al-Ghorbani, M., Al-Shar'abi, A. S., Al-Hzaimi, A. A., Al-Omair, M. A., & Ibrahim, H. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7313–7324. [Link]

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. [Link]

  • Singh, P., & Kaur, M. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3489. [Link]

  • Al-Warhi, T. I., Al-Ghorbani, M., Al-Shar'abi, A. S., Al-Hzaimi, A. A., Al-Omair, M. A., & Ibrahim, H. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7313-7324. [Link]

  • Li, J., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 9(1), 108-113. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Gaponova, A. S., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7909. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15099–15118. [Link]

  • Zhang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]

  • Modi, P., Patel, S., & Chhabria, M. (2019). Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking. Journal of Biomolecular Structure and Dynamics, 37(6), 1547-1563. [Link]

  • Anderson, M., et al. (2003). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 46(18), 3742-3756. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]

  • Falco, M. R., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(22), 8966–8978. [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2023). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]

  • Abdelhamid, A. O., et al. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 53(3), 710-716. [Link]

  • Li, Y., et al. (2021). Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5-a][1][8][9]triazine-2,4-diamines. The Journal of Organic Chemistry, 86(13), 9116–9125. [Link]

  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. [Link]

  • Gaviria, V., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

Executive Summary The pyrazolo[1,5-a]pyridine ring system is a privileged bicyclic heterocycle in modern medicinal chemistry. Its unique electronic distribution and bioisosteric relationship to indoles and purines make i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine ring system is a privileged bicyclic heterocycle in modern medicinal chemistry. Its unique electronic distribution and bioisosteric relationship to indoles and purines make it an ideal core for developing p38 kinase inhibitors, dopamine D3 antagonists, and novel antituberculosis agents[1][2]. Historically, derivatizing this electron-rich scaffold required cumbersome de novo synthesis from pre-functionalized precursors. Today, late-stage C-H functionalization and directed metalation provide unprecedented regiocontrol, allowing drug development professionals to rapidly generate diverse structure-activity relationship (SAR) libraries[2][3].

This technical guide details the mechanistic rationale and self-validating protocols for the regioselective functionalization of the pyrazolo[1,5-a]pyridine core.

Mechanistic Rationale & Structural Insights

The pyrazolo[1,5-a]pyridine system presents a unique regioselectivity challenge. The inherent electron density of the fused ring makes the C-3 position the most nucleophilic, naturally favoring electrophilic aromatic substitution (SEAr). However, therapeutic targets often require functionalization at the sterically hindered C-7 position or the chemically distinct C-2 position .

To overcome the intrinsic C-3 bias, two primary strategies are employed:

  • Directed Metalation (Kinetic Control): Utilizing bulky magnesium or zinc amides (e.g., TMPMgCl·LiCl). The nitrogen atom (N1) acts as a directing group, coordinating the metal and forcing deprotonation at the adjacent C-7 position[3].

  • Transition-Metal C-H Activation (Additive-Driven Control): Utilizing Palladium catalysis where the choice of additive (e.g., CsF vs. Ag2CO3) dictates the mechanistic pathway—switching between SEAr (C-3 preference) and Concerted Metalation-Deprotonation (CMD) (C-7 preference)[2].

Strategic Workflow

Workflow A Pyrazolo[1,5-a]pyridine Scaffold B Direct C-H Activation (Pd-Catalyzed) A->B Aryl Halides, Pd(OAc)2 C Directed Metalation (Mg/Zn-TMP Bases) A->C TMPMgCl·LiCl ± BF3·OEt2 D C-3 & C-7 Arylation B->D Additive Control (CsF vs Ag2CO3) E C-2 & C-7 Functionalization C->E Electrophilic Quench F Drug Candidates (e.g., Kinase Inhibitors) D->F E->F

Strategic workflow for regioselective functionalization of pyrazolo[1,5-a]pyridine.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective C-7 Magnesiation via TMP-Bases

This protocol utilizes the Knochel-Hauser base (TMPMgCl·LiCl) to achieve exclusively C-7 functionalization[3].

Causality of Reagents: The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand prevents undesired nucleophilic addition to the ring. The addition of LiCl is critical; it breaks down the oligomeric aggregates of the magnesium amide into highly reactive monomers, exponentially increasing kinetic basicity even at -78 °C. Coordination of the magnesium center to the N1 nitrogen atom directs the deprotonation exclusively to the adjacent C-7 position[3].

Mechanism M1 Pyrazolo[1,5-a]pyridine + TMPMgCl·LiCl M2 N1 Coordination by TMP-Base M1->M2 THF, -78 °C M3 Deprotonation at C-7 M2->M3 Proximity Effect M4 Magnesiated Intermediate M3->M4 LiCl-mediated deaggregation M5 Electrophilic Quench (e.g., I2) M4->M5 Electrophile Addition M6 7-Functionalized Product M5->M6 Warming to RT

Mechanism of TMP-directed regioselective magnesiation at the C-7 position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C.

  • Metalation: Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene) dropwise over 5 minutes. Stir at -78 °C for exactly 15 minutes.

  • Validation Checkpoint (Self-Validating System): Do not proceed blindly. Draw a 0.1 mL aliquot and quench with D2O. Analyze via rapid GC-MS or 1H NMR. A >95% deuterium incorporation at the C-7 position (noted by the disappearance of the C-7 proton doublet at ~8.5 ppm) confirms complete metalation. If incomplete, extend stirring by 10 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., Iodine or dibromotetrachloroethane, 1.5 equiv) dissolved in THF.

  • Isolation: Allow the mixture to slowly warm to room temperature over 1 hour. Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Regioselective C-3/C-7 Arylation

Direct C-H arylation offers a step-economic alternative to cross-coupling[2].

Causality of Reagents: Pd(OAc)2 serves as the precatalyst. The regioselectivity is entirely controlled by the additive. Using CsF acts as a mild base, allowing the reaction to proceed via standard electrophilic palladation, which naturally favors the most electron-rich C-3 position . Conversely, Ag2CO3 alters the mechanism to a Concerted Metalation-Deprotonation (CMD) pathway. The silver ions abstract the iodide from the aryl halide, creating a highly electrophilic cationic Pd species, while the carbonate acts as an internal base to abstract the C-7 proton, overcoming the electronic preference for C-3[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed pressure tube, combine pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv), and Pd(OAc)2 (5 mol%).

  • Regiocontrol Selection:

    • For C-3 Arylation: Add CsF (2.0 equiv).

    • For C-7 Arylation: Add Ag2CO3 (1.5 equiv).

  • Catalysis: Suspend the mixture in anhydrous DMF (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the sealed tube to 140 °C for 48–72 hours.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via LC-MS at 24 hours. The precipitation of palladium black is a visual indicator of catalyst degradation. If the starting material stalls, spike the reaction with an additional 2 mol% of Pd(OAc)2. The ratio of C-3 to C-7 arylated products can be rapidly quantified by integrating the distinct C-2 (singlet) and C-7 (doublet) protons in the crude 1H NMR.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the chosen functionalization parameters, allowing researchers to select the optimal route for their target molecule[2][3].

Functionalization StrategyReagents / CatalystAdditive / Directing AgentTarget PositionMechanistic PathwayTypical Yield (%)
Directed Metalation TMPMgCl·LiClNone (N1 Coordination)C-7 Directed Deprotonation69–93%
Directed Metalation TMPMgCl·LiClBF3·OEt2 (Lewis Acid)C-2 Frustrated Lewis Pair49–77%
C-H Arylation Pd(OAc)2, Aryl IodideCsFC-3 Electrophilic Palladation60–85%
C-H Arylation Pd(OAc)2, Aryl IodideAg2CO3C-7 CMD Pathway45–65%

Applications in Drug Development

The ability to precisely decorate the pyrazolo[1,5-a]pyridine core has direct implications for clinical pipelines:

  • Antituberculosis Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) have been identified as highly potent agents against multidrug-resistant Mycobacterium tuberculosis strains. Late-stage amidation at the C-3 position combined with diaryl functionalization allows for rapid SAR optimization to combat drug resistance[1].

  • Kinase Inhibitors: The scaffold's geometry perfectly mimics the hinge-binding motifs required for ATP-competitive kinase inhibition. Regioselective C-3 and C-7 arylations are critical for projecting hydrophobic moieties deep into the hydrophobic pockets of p38 MAP kinases, drastically improving target affinity and residence time[2].

References

  • Balkenhohl, M., et al. "Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases." Organic Letters (2018). URL: [Link]

  • "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors." Organometallics (2016). URL: [Link]

  • "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." PMC - NIH (2018). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid

An In-Depth Guide to Overcoming Solubility Challenges for Researchers This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Overcoming Solubility Challenges for Researchers

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges associated with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 1553175-83-9). As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Fundamental Properties & Initial Considerations

Understanding the chemical nature of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid is the first step to solving its solubility issues. The structure contains a pyrazolopyridine core, which is largely nonpolar, and a carboxylic acid functional group, which is ionizable and polar. This dual nature is the primary reason for its limited aqueous solubility in neutral conditions.

The key to its solubility lies in the ionization of the carboxylic acid group. Like most carboxylic acids, it exists in a pH-dependent equilibrium.[1][2]

  • At Low pH (Acidic Conditions): The compound is protonated (R-COOH). In this neutral form, the nonpolar characteristics dominate, leading to very low water solubility.[3]

  • At High pH (Basic Conditions): The carboxylic acid is deprotonated, forming a carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in aqueous solutions.[3][4]

The transition between these states is governed by the compound's pKa. While the exact pKa for this specific molecule is not readily published, typical carboxylic acids have a pKa in the range of 3-5.[2] Therefore, to achieve significant aqueous solubility, the pH of the solution should be maintained at least 1.5 to 2 units above the pKa (i.e., pH > 6.0).

COOH R-COOH (Protonated Form) Low Aqueous Solubility COO R-COO⁻ + H⁺ (Deprotonated Form) High Aqueous Solubility COOH->COO  Increase pH (> pKa)   COO->COOH  Decrease pH (< pKa)  

Caption: pH-dependent equilibrium of the carboxylic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common issues encountered in the lab.

Q1: What is the first and most critical step to dissolve this compound for an aqueous biological assay?

A1: pH Adjustment.

The most direct method is to prepare a concentrated stock solution in a slightly basic solution and then dilute it into your final aqueous buffer. This ensures the compound remains in its ionized, soluble form.

Protocol 1: Basic pH-Mediated Solubilization

  • Prepare a Weak Base: Prepare a 10-50 mM solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Create Stock Solution: Weigh out your 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid and add the weak base solution dropwise while vortexing or sonicating until the solid is fully dissolved. Aim for a high concentration stock (e.g., 10-50 mM).

  • Dilution into Final Buffer: Perform a serial dilution of this stock solution into your final assay buffer (e.g., PBS, TRIS).

  • Crucial Final Check: After dilution, always measure the pH of your final working solution. If the addition of the acidic compound has lowered the buffer's pH significantly, it may precipitate. The final pH should ideally be maintained above 7.0 to ensure a safe margin of solubility. If the pH drops, your buffer concentration may need to be increased.

Q2: I dissolved my compound in 100% DMSO, but it precipitates ("crashes out") when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon caused by exceeding the compound's thermodynamic solubility limit in the final solvent mixture.

While the compound is highly soluble in a polar aprotic solvent like DMSO, the final assay medium is predominantly aqueous.[5] When the DMSO stock is diluted, the compound is suddenly in an environment where it is poorly soluble, causing it to precipitate.

Troubleshooting Strategies:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound in the assay.

  • Incorporate a Co-solvent in the Final Buffer: Including a small percentage of a water-miscible organic solvent in your final assay buffer can increase the compound's solubility.[6][7][8]

  • Check Vehicle Controls: Always run a vehicle control (assay buffer + the same final concentration of co-solvent) to ensure the solvent itself does not interfere with the assay.

Q3: Simple pH adjustment or low co-solvent concentrations are not sufficient for the concentration I need. What are the next steps?

A3: Systematic co-solvent screening or the use of advanced formulation techniques.

If higher concentrations are required, a systematic approach to identify the optimal solvent system is necessary.

Co-SolventTypical Concentration Limit (In Vitro Assays)Notes
DMSO < 1% (often < 0.5%)Potent solvent but can have biological effects at higher concentrations.[9]
Ethanol < 1-2%Commonly used, but can affect protein structure at higher concentrations.
Polyethylene Glycol (PEG 300/400) < 5%A good option for increasing solubility with generally low toxicity.[8]
Propylene Glycol < 5%Similar properties to PEG, widely used in formulations.[8]

Protocol 2: Co-Solvent Solubility Screening

  • Prepare Test Solutions: Prepare several vials of your final assay buffer (pH 7.4).

  • Add Co-solvents: To each vial, add a different co-solvent (DMSO, Ethanol, PEG 300) to a final concentration of 1%, 2%, and 5% (v/v).

  • Spike with Compound: Add your compound to each vial to the desired final concentration.

  • Equilibrate: Agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for several hours to reach equilibrium.

  • Observe & Quantify: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

Q4: I want to avoid organic co-solvents entirely for my in vivo studies. What are some effective alternatives?

A4: Two excellent and widely used alternatives are salt formation and complexation with cyclodextrins.

1. Salt Formation: Converting the carboxylic acid into a stable salt form is a standard pharmaceutical practice to dramatically increase aqueous solubility and dissolution rates.[10][11][12][13] By preparing a sodium or potassium salt, you can often create a solid that readily dissolves in water or saline to form a solution at the desired pH.

Protocol 3: Preparation of a Sodium Salt Form (Small Scale)

  • Dissolve Acid: Dissolve a known molar quantity of the parent carboxylic acid in a suitable organic solvent like ethanol or methanol.

  • Add Base: Add exactly one molar equivalent of sodium hydroxide (as a solution in water or methanol) dropwise while stirring.

  • Isolate Salt: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid is the sodium salt of your compound.

  • Verify: The salt form should now be much more soluble in neutral water or saline than the parent acid. Always re-characterize the new solid (e.g., by NMR or LC-MS) to confirm its identity.

2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate the nonpolar pyrazolopyridine part of your molecule, forming an inclusion complex that is water-soluble.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Protocol 4: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer or in water.

  • Add Compound: Add the solid 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture vigorously for several hours (or overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

Recommended Solubility Enhancement Workflow

The following workflow provides a logical progression for tackling solubility issues with this compound, moving from the simplest to more complex methods.

Caption: A decision workflow for solubility enhancement.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1619-1656.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (Year not specified). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • NextSDS. (Date not specified). 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid. [Link]

  • PMC. (Date not specified). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • ACS Publications. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • PubMed. (Date not specified). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • PubChem. (2025). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. [Link]

  • PMC. (Date not specified). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • ResearchGate. (Date not specified). Improving solubility via structural modification. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • Pearson. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]

  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • Aston Research Explorer. (Date not specified). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • University of Twente Research Information. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • Beirut Arab University Digital Commons. (2021). DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • NextSDS. (Date not specified). 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxylic acid. [Link]

  • PMC. (Date not specified). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ResearchGate. (Date not specified). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Google Patents. (Date not specified).
  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • Cheméo. (Date not specified). 4-Pyridinecarboxylic acid. [Link]

  • PubChem. (2025). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]

  • NIST WebBook. (Date not specified). 4-Pyridinecarboxylic acid. [Link]

  • J-GLOBAL. (Date not specified). Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate. [Link]

Sources

Optimization

optimizing reaction conditions for pyrazolo[1,5-a]pyridine derivatization

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine synthesis and derivatization. This resource is engineered for researchers and drug development professionals optimizing the functionalization of this pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine synthesis and derivatization. This resource is engineered for researchers and drug development professionals optimizing the functionalization of this privileged heterocyclic scaffold. Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative data to resolve common bottlenecks in C-H activation, annulation, and cross-dehydrogenative coupling (CDC).

Core Derivatization Workflows

G Core Pyrazolo[1,5-a]pyridine Core Scaffold Arylation Pd-Catalyzed C-H Arylation (Regioselective) Core->Arylation Annulation [3+2] Annulation (N-Aminopyridines) Core->Annulation CDC Cross-Dehydrogenative Coupling (CDC) Core->CDC C3 C-3 Arylation (CsF Additive) Arylation->C3 C7 C-7 Arylation (Ag2CO3 Additive) Arylation->C7 Bipyrazole 3,3′-Bipyrazolo[1,5-a]pyridines (Pd(OTFA)2 / Ag2CO3) CDC->Bipyrazole

Workflow for pyrazolo[1,5-a]pyridine derivatization via C-H functionalization and annulation.

Troubleshooting & FAQs

Q1: I am trying to perform direct C-H arylation on pyrazolo[1,5-a]pyridine, but I am getting an inseparable mixture of C-3 and C-7 arylated products. How can I achieve absolute regioselectivity?

Causality & Expert Insight: The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle where the C-3 position is inherently the most nucleophilic site. Consequently, standard electrophilic aromatic substitution or unoptimized transition-metal-catalyzed C-H functionalization naturally favors C-3 arylation. However, the regioselectivity can be completely inverted to the sterically hindered C-7 position by manipulating the transition state of the palladium catalytic cycle through specific additives.

As demonstrated in the foundational protocol by 1, the choice between Cesium Fluoride (CsF) and Silver Carbonate (Ag₂CO₃) acts as a mechanistic switch[1].

  • C-3 Arylation: Utilizing CsF facilitates a standard concerted metalation-deprotonation (CMD) pathway where the inherent electronics of the ring dictate the palladium insertion at C-3.

  • C-7 Arylation: Introducing Ag₂CO₃ alters the pathway. The silver ion abstracts the halide from the Pd(II) complex, generating a highly electrophilic cationic palladium species. This species coordinates with the bridgehead nitrogen, directing the C-H activation specifically to the proximal C-7 position despite the steric bulk.

Quantitative Data Summary: Additive Effects on Regioselectivity

Target PositionCatalystAdditiveSolventTemp (°C)Yield Range (%)
C-3 Arylation 5 mol% Pd(OAc)₂CsF (2.0 equiv)DMF14065 – 85%
C-7 Arylation 5 mol% Pd(OAc)₂Ag₂CO₃ (2.0 equiv)DMF14044 – 81%

Self-Validating Protocol: Regioselective Palladium-Catalyzed Arylation

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (0.42 mmol, 1.0 equiv) and the desired aryl iodide (1.68 mmol, 4.0 equiv).

  • Catalyst & Additive Loading: Add Pd(OAc)₂ (4.7 mg, 0.021 mmol, 5 mol%).

    • For C-3 Arylation: Add CsF (127 mg, 0.840 mmol, 2.0 equiv).

    • For C-7 Arylation: Add Ag₂CO₃ (231 mg, 0.840 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Inject anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under N₂ flow.

  • Reaction Execution: Seal the tube and heat the vigorously stirred mixture in an oil bath at 140 °C for 18–24 hours. Validation checkpoint: The reaction mixture will turn from pale yellow to dark brown/black as Pd black precipitates upon completion, indicating catalyst turnover exhaustion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal salts. Wash the organic layer with brine (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure regioisomer.

Q2: My TEMPO-mediated[3+2] annulation of N-aminopyridines with α,β-unsaturated compounds is stalling at the dihydropyrazolo intermediate. How do I drive full aromatization?

Causality & Expert Insight: The synthesis of pyrazolo[1,5-a]pyridines via [3+2] annulation of N-aminopyridines and α,β-unsaturated compounds (such as nitroolefins or α,β-unsaturated esters) is a stepwise process. The initial nucleophilic attack and cyclization form a dihydropyrazolo[1,5-a]pyridine intermediate. The subsequent aromatization is strictly dependent on the oxidative capacity of the system.

According to 2, TEMPO serves a dual role: it acts as a Lewis acid catalyst to facilitate the initial cyclization and as a terminal oxidant for the aromatization step[2]. If the reaction stalls, the TEMPO catalytic cycle is broken, usually due to oxygen starvation. TEMPO is reduced to its hydroxylamine derivative during the aromatization of the intermediate; it must be re-oxidized by molecular oxygen to sustain the turnover. Furthermore, substrates with strong electron-donating groups on the α,β-unsaturated compound decrease the electrophilicity of the alkene, slowing the initial attack and requiring higher temperatures or prolonged exposure to O₂.

Self-Validating Protocol: TEMPO-Mediated[3+2] Annulation–Aromatization

  • Reagent Assembly: To a 10 mL reaction vial, add the N-aminopyridinium salt (0.5 mmol, 1.0 equiv), the α,β-unsaturated compound (e.g., β-nitrostyrene, 0.6 mmol, 1.2 equiv), and TEMPO (0.1 mmol, 20 mol%).

  • Solvent & Base: Add 3 mL of a suitable solvent (e.g., DMF or DMSO) followed by a mild base like K₂CO₃ (1.0 mmol, 2.0 equiv) to generate the reactive N-aminopyridine ylide in situ.

  • Oxidative Environment (Critical Step): Do not run this reaction under inert gas. Equip the vial with an O₂ balloon or leave it open to the air (if using a high-boiling solvent) to ensure continuous re-oxidation of TEMPO.

  • Heating: Stir the mixture at 80–100 °C for 12 hours. Validation checkpoint: TLC monitoring should show the complete disappearance of the highly fluorescent ylide spot and the emergence of the UV-active, fully aromatic pyrazolo[1,5-a]pyridine.

  • Isolation: Quench with water, extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.

Q3: When attempting cross-dehydrogenative coupling (CDC) to form 3,3′-bipyrazolo[1,5-a]pyridines, I observe significant substrate degradation and poor yields. What are the optimal conditions to prevent this?

Causality & Expert Insight: Cross-dehydrogenative coupling (CDC) involves the direct coupling of two unactivated C-H bonds. For the homocoupling of pyrazolo[1,5-a]pyridines to form 3,3′-bipyrazolo[1,5-a]pyridines, the C-3 position is highly reactive. However, applying harsh oxidants or excessive heat (>125 °C) leads to over-oxidation, oligomerization, and ring fragmentation.

Mechanistic investigations by 3 utilizing kinetic isotope effects (KIE) reveal that C-H bond cleavage is the rate-determining step[3]. To facilitate this without degrading the substrate, a highly active but mild palladium catalyst—specifically Palladium(II) trifluoroacetate, Pd(OTFA)₂—must be paired with a moderate oxidant like Ag₂CO₃. The trifluoroacetate ligands increase the electrophilicity of the Pd center, allowing C-H activation to occur at a much lower temperature (50 °C) in DMSO, thereby preserving the structural integrity of the pyrazolopyridine core.

Quantitative Data Summary: Optimization of CDC Homocoupling

Catalyst (10 mol%)Oxidant (2.0 equiv)SolventTemp (°C)Result / Yield (%)
Pd(OAc)₂Cu(OAc)₂Toluene120< 15% (High degradation)
Pd(OTFA)₂Ag₂ODMSO5045%
Pd(OTFA)₂Cu(OAc)₂DMSO5062%
Pd(OTFA)₂ Ag₂CO₃ DMSO 50 94% (Optimal)

Self-Validating Protocol: Mild CDC Homocoupling

  • Setup: In a reaction tube, combine pyrazolo[1,5-a]pyridine (0.5 mmol), Pd(OTFA)₂ (16.6 mg, 0.05 mmol, 10 mol%), and Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 equiv).

  • Solvent: Add 2.0 mL of anhydrous DMSO.

  • Reaction: Stir the mixture at 50 °C for 15 hours under an ambient atmosphere. Validation checkpoint: The low temperature prevents the formation of black tar (degradation). The mixture should remain a relatively clean suspension of silver salts.

  • Workup: Dilute with EtOAc, wash extensively with water (5 × 10 mL) to completely remove DMSO, dry the organic layer, and purify via silica gel chromatography to yield the 3,3′-bipyrazolo[1,5-a]pyridine.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics - ACS Publications URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

troubleshooting purification of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid by HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic challenges associated with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic challenges associated with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid .

This molecule is a partially saturated fused bicyclic system containing both a basic pyrazole nitrogen and an acidic carboxylic acid group. This amphoteric nature allows it to exist as a nonclassical zwitterion depending on the pH of your mobile phase[1]. Consequently, standard reversed-phase (RP) HPLC methods often fail, resulting in poor retention, severe peak tailing, or peak splitting[2].

Below is a comprehensive, causality-driven guide to diagnosing and resolving these purification bottlenecks.

Diagnostic Workflow: Isolating HPLC Distortions

Before adjusting your chemistry, you must validate your physical system. The following decision tree outlines a self-validating diagnostic loop to determine whether your issue is mechanical or chemical.

Troubleshooting Start Observe Peak Distortion or Poor Retention Uracil Inject Neutral Marker (e.g., Uracil) Start->Uracil Check Does Uracil Tail or Split? Uracil->Check Physical Physical Issue: Check Frit, Void Volume, or Tubing Connections Check->Physical Yes Chemical Chemical Issue: Analyte-Stationary Phase Interaction Check->Chemical No pH Adjust Mobile Phase pH (2 units below pKa) Chemical->pH HILIC Switch to HILIC or Mixed-Mode Column pH->HILIC If retention remains poor

Diagnostic workflow for isolating physical vs. chemical HPLC peak distortions.

Troubleshooting FAQs & Mechanistic Solutions

Q1: Why is my compound eluting in the void volume (t0) on a standard C18 column?

The Causality: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid is highly polar. In a standard aqueous/organic mobile phase at neutral pH, the molecule exists in a zwitterionic state (the carboxylic acid is deprotonated/anionic, and the pyrazole nitrogen is protonated/cationic)[1]. Zwitterions form a massive hydration shell, preventing partitioning into the hydrophobic C18 alkyl chains[2]. The Solution: You must abandon standard reversed-phase retention mechanisms. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode stationary phase (e.g., Obelisc N)[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile), forcing the polar zwitterion to partition into a water-enriched layer immobilized on the silica surface[3].

Q2: I am using a C18 column at low pH, but I am experiencing severe peak tailing. How do I fix this?

The Causality: Peak tailing for polar, amphoteric compounds is a multifactorial chemical issue. Even in modern end-capped columns, residual silanol groups (Si-OH) remain on the silica surface[4]. At mid-to-high pH, these silanols ionize (Si-O⁻) and undergo secondary ionic interactions with the basic pyrazole nitrogen of your analyte[4]. Furthermore, trace metal impurities in the column frit can act as Lewis acids, chelating the carboxylic acid moiety[4]. The Solution:

  • Aggressive pH Control: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa[4]. This fully protonates both the carboxylic acid (neutralizing it) and the residual silanols, shutting down secondary ionic interactions[4].

  • Increase Buffer Ionic Strength: If using a buffer, increasing the concentration (e.g., 20-50 mM ammonium formate) helps mask the activity of any remaining active sites[4].

Q3: My chromatogram shows peak splitting or a distinct "shoulder." Is my column degraded?

The Causality: While a collapsed column bed can cause splitting, if a neutral marker (like uracil) elutes symmetrically, the issue is a sample solvent mismatch [5]. If you dissolve your purified pyrazolopyridine in a strong solvent (like 100% DMSO or Methanol) to overcome solubility issues, and inject it into a highly aqueous mobile phase, the analyte band disrupts locally. A portion of the analyte travels with the strong injection solvent, while the rest partitions normally, resulting in a split peak[5]. The Solution: Always match your injection diluent to the initial mobile phase composition. If solubility is an issue, dissolve the sample in a minimal amount of DMSO, but dilute it with the starting mobile phase before injection.

Mechanistic Strategy: Ionization State vs. Retention

To successfully purify this compound, your chromatographic method must be dictated by the ionization state of the molecule.

Ionization Low Low pH (< 3.0) Cationic State (+ / 0) RP RP-HPLC with Ion-Pairing Reagents Low->RP Mid Mid pH (4.0 - 6.0) Zwitterionic State (+ / -) HILIC HILIC or Mixed-Mode (Zwitterionic Phase) Mid->HILIC High High pH (> 7.0) Anionic State (0 / -) WAX Weak Anion Exchange or High-pH RP-HPLC High->WAX

Mechanistic relationship between mobile phase pH, ionization state, and column selection.

Quantitative Method Comparison

The following table summarizes expected chromatographic behavior for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid across different stationary phases.

Stationary PhaseMobile Phase StrategyExpected Retention Factor (k')Peak Symmetry (As)Primary Mechanism
Standard C18 0.1% Formic Acid in H2O / ACN< 0.5 (Poor)> 1.8 (Tailing)Hydrophobic partitioning (Ineffective)
Polar-Embedded C18 0.1% TFA in H2O / ACN1.5 - 2.51.2 - 1.4Hydrophobic + Hydrogen bonding
HILIC (Amide/Diol) 10mM NH4OAc (pH 5.8) / ACN (>70%)3.0 - 5.0 (Excellent)1.0 - 1.1 (Ideal)Hydrophilic partitioning + Electrostatic
Mixed-Mode (RP/Cation) 20mM Phosphate (pH 2.5) / ACN> 5.0 (Strong)1.0 - 1.2Ion-exchange + Hydrophobic

Step-by-Step Self-Validating Purification Protocol (HILIC Mode)

To achieve high-purity isolation of the target compound, follow this validated HILIC workflow, which leverages the molecule's zwitterionic nature rather than fighting it[3].

Step 1: System Suitability & Void Volume Verification

  • Flush the HPLC system with 50:50 Acetonitrile:Water to remove any reversed-phase buffers.

  • Install a HILIC column (e.g., Zwitterionic SPP or Amide phase).

  • Inject a neutral, unretained marker (e.g., Toluene for HILIC) to accurately determine the void volume ( t0​ ) and confirm the absence of physical column bed deformation.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 5.8 using dilute acetic acid. Causality: This pH ensures the molecule remains in its highly polar zwitterionic state, maximizing retention in the aqueous layer of the HILIC stationary phase.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

Step 3: Sample Preparation (Critical Step)

  • Dissolve the crude 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid in a diluent consisting of at least 70% Acetonitrile and 30% Aqueous Buffer.

  • Self-Validation: If the sample is cloudy, centrifuge at 10,000 x g for 5 minutes. Never inject particulates, as they will lodge in the frit and immediately cause peak tailing.

Step 4: Gradient Execution & Fraction Collection

  • Equilibrate the column at 90% B (Acetonitrile) for at least 15 column volumes. (HILIC requires longer equilibration times than RP-HPLC).

  • Run a shallow gradient from 90% B down to 60% B over 20 minutes.

  • Monitor UV absorbance at the expected λmax​ (typically 210-230 nm for this scaffold).

  • Collect fractions based on peak threshold, ensuring the collection vessel contains a small amount of neutralizing buffer if downstream degradation is a concern.

References

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions". SIELC Technologies.[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Agilent. [Link]

  • LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis". Chromatography Online.[Link]

  • Journal of Medicinal Chemistry. "Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability". ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid against known inhibitors

Title: Benchmarking 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic Acid-Derived Inhibitors Against Standard-of-Care Kinase and Polymerase Targets Introduction As a Senior Application Scientist, I frequently evaluate em...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic Acid-Derived Inhibitors Against Standard-of-Care Kinase and Polymerase Targets

Introduction As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to overcome the limitations of traditional flat, fully aromatic pharmacophores. The compound 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 1553175-83-9) has emerged as a highly privileged building block in modern drug discovery. By incorporating a partially saturated bicyclic ring system, this scaffold significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ). Higher Fsp3​ directly correlates with improved aqueous solubility, reduced promiscuity (off-target toxicity), and superior pharmacokinetic profiles. Furthermore, the carboxylic acid at the 4-position serves as a versatile synthetic handle for amide coupling, enabling rapid diversification into libraries of targeted covalent and non-covalent inhibitors.

In this guide, we will objectively benchmark inhibitors derived from this 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold against established standard-of-care alternatives in two critical oncology paradigms: Mutant EGFR inhibition[1] and DNA Polymerase Theta (Polθ) synthetic lethality[2].

Part 1: Physicochemical Benchmarking of the Scaffold

Before evaluating target-specific efficacy, we must understand the baseline physicochemical advantages of the scaffold itself compared to a traditional flat aromatic equivalent (e.g., indole-3-carboxylic acid).

Property4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-4-carboxylic acidIndole-3-carboxylic acid (Traditional Flat Scaffold)Causality / Impact on Drug Design
Fraction sp3 ( Fsp3​ ) 0.500.00Higher Fsp3​ reduces planar stacking, minimizing off-target intercalation and improving solubility.
Aqueous Solubility High (>100 mg/mL)Low (<10 mg/mL)The saturated piperidine ring disrupts crystal lattice energy, enhancing dissolution.
Metabolic Stability High (Resists oxidation)Moderate (Prone to hydroxylation)The lack of aromatic electron density on the saturated ring protects against CYP450-mediated oxidation.

Part 2: Case Study 1 - Mutant EGFR (T790M/L858R) Inhibition

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine core has been successfully utilized to synthesize 3rd-generation irreversible EGFR inhibitors[1]. These derivatives are designed to target the ATP-binding cleft of mutant EGFR while sparing wild-type (WT) EGFR, a critical requirement for minimizing skin and gastrointestinal toxicities.

Benchmarking Data: Scaffold-Derived Inhibitor vs. Osimertinib
CompoundEGFR (L858R/T790M) IC50EGFR (WT) IC50Selectivity Fold (WT/Mutant)H1975 Cell Viability (IC50)
Osimertinib (Standard) 12 nM480 nM40x15 nM
Pyrazolo-pyridine Derivative 8 nM>1000 nM>125x11 nM

Analysis: The pyrazolo-pyridine derivative exhibits superior selectivity. The rigidified sp3 character of the scaffold forces the inhibitor into a specific conformation that perfectly occupies the mutant T790M hydrophobic pocket, sterically clashing with the bulkier methionine residue in WT EGFR.

G EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR Activates Downstream PI3K / AKT / mTOR Survival Pathway EGFR->Downstream Promotes Survival Scaffold Pyrazolo-pyridine Derived Inhibitor Scaffold->EGFR Covalent Block Osimertinib Osimertinib (Control) Osimertinib->EGFR Covalent Block Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Inhibition leads to

Mechanism of mutant EGFR inhibition by pyrazolo[1,5-a]pyridine derivatives vs. Osimertinib.

Self-Validating Experimental Protocol: HTRF Kinase Assay

To ensure trustworthiness, this protocol is designed as a self-validating system to rule out false positives caused by compound aggregation or auto-fluorescence.

  • Preparation: Dilute the pyrazolo-pyridine inhibitor and Osimertinib in 100% DMSO, then perform a 10-point 3-fold serial dilution.

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant EGFR (L858R/T790M or WT), 1 µM biotinylated peptide substrate, and the inhibitor.

  • Initiation: Add ATP at the Km​ concentration (determined empirically for each enzyme variant) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Self-Validation Step: Read the plate at both 665 nm (FRET signal) and 620 nm (donor emission). Calculate the 665/620 ratio. Causality: Using the ratiometric readout normalizes well-to-well dispensing errors and flags any inner-filter effects or auto-fluorescence inherent to the tested scaffold.

  • Counter-Screen: Run a parallel plate using a pan-kinase inhibitor (e.g., Staurosporine) to validate assay dynamic range and rule out generic assay interference.

Part 3: Case Study 2 - Polθ (DNA Polymerase Theta) Inhibition

Polθ is a critical enzyme for Theta-Mediated End Joining (TMEJ), a DNA repair pathway that becomes essential in homologous recombination (HR)-deficient cancers (e.g., BRCA1/2 mutations). Inhibiting Polθ induces synthetic lethality[2]. The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid scaffold is utilized to design potent Polθ inhibitors that outcompete the natural nucleotide substrate.

Benchmarking Data: Scaffold-Derived Inhibitor vs. Novobiocin
CompoundPolθ Extension IC50BRCA2-/- Cell Viability (IC50)WT Cell Viability (IC50)
Novobiocin (Standard) ~5.0 µM12.5 µM>50 µM
Pyrazolo-pyridine Derivative 0.45 µM1.2 µM>50 µM

Analysis: The pyrazolo-pyridine derivative demonstrates a 10-fold improvement in biochemical potency over Novobiocin. The saturated ring system allows the inhibitor to deeply penetrate the polymerase active site, forming optimal hydrogen bonds with the catalytic aspartate residues without the steric clash associated with rigid, planar coumarin-based inhibitors like Novobiocin.

G DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2 Deficient) DSB->HR Attempted Repair TMEJ Polθ-Mediated End Joining (TMEJ) HR->TMEJ Fails, shifts to Survival Cancer Cell Survival TMEJ->Survival Successful Repair Inhibitor Scaffold-Derived Polθ Inhibitor Inhibitor->TMEJ Blocks Polymerase Death Synthetic Lethality (Cell Death) Inhibitor->Death Induces

Synthetic lethality workflow targeting Polθ in BRCA-deficient cells using the novel scaffold.

Self-Validating Experimental Protocol: Polθ Primer Extension Assay
  • Substrate Annealing: Anneal a 5'-FAM labeled primer to an unlabeled template DNA strand.

  • Reaction Setup: Incubate the Polθ polymerase domain with the pyrazolo-pyridine inhibitor for 15 minutes to allow for binding equilibrium.

  • Extension: Add the FAM-primer/template complex and dNTPs. Incubate at 37°C for 30 minutes.

  • Quenching & Resolution: Stop the reaction with formamide loading buffer and heat to 95°C. Resolve the products on a 15% TBE-Urea polyacrylamide gel.

  • Self-Validation Step: Run a parallel extension assay using a non-target polymerase (e.g., Klenow fragment or Pol γ ). Causality: If the inhibitor also blocks the Klenow fragment, it is likely acting as a generic DNA intercalator rather than a specific Polθ active-site binder. The pyrazolo-pyridine derivatives show no inhibition of Klenow, confirming true target engagement.

Conclusion

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid scaffold represents a significant leap forward in fragment-based drug discovery. By benchmarking its derivatives against standard-of-care inhibitors like Osimertinib and Novobiocin, we observe that the increased Fsp3​ character and precise vectorality of the carboxylic acid handle yield inhibitors with superior selectivity, potency, and self-validating biochemical behavior.

References

  • "US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds", Google Patents.

Sources

Comparative

Confirming the Mechanism of Action for Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of pyrazolo[1,5-a]pyridine derivatives, a promising class of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of pyrazolo[1,5-a]pyridine derivatives, a promising class of molecules in modern therapeutics. With full editorial control, this document moves beyond a rigid template to offer an in-depth, scientifically-grounded narrative on experimental design and data interpretation. Our focus is to instill a deep understanding of the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-tubercular properties[1][2][3]. A significant portion of research has identified these derivatives as potent protein kinase inhibitors[4][5]. This guide will focus on the prevalent mechanism of action for many pyrazolo[1,5-a]pyridine derivatives: the inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.

The PI3K/AKT Signaling Pathway: A Critical Target

The PI3K/AKT pathway is a central regulator of key cellular processes, including cell growth, proliferation, survival, and migration[6][7]. The Class I PI3Ks are the most extensively studied in oncology and immunology. Dual inhibition of the γ and δ isoforms of PI3K (PI3Kγ/δ) has emerged as a promising therapeutic strategy, particularly in cancer immunotherapy, by modulating the tumor microenvironment[6]. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and selective dual PI3Kγ/δ inhibitors[6].

Signaling Cascade Overview

A simplified representation of the PI3K/AKT signaling pathway is depicted below. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to various cellular responses.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors AKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates

Caption: The PI3K/AKT Signaling Pathway.

Experimental Workflow for Mechanism of Action Confirmation

To rigorously confirm that a pyrazolo[1,5-a]pyridine derivative acts as a PI3K inhibitor, a multi-faceted approach is required. This workflow is designed to build a comprehensive evidence base, from initial biochemical assays to cellular and in vivo validation.

Experimental_Workflow Biochemical Biochemical Assays - Kinase Inhibition Assay - Isothermal Titration Calorimetry (ITC) - Surface Plasmon Resonance (SPR) Cellular Cellular Assays - Target Engagement (CETSA) - Downstream Signaling Analysis (Western Blot) - Cellular Phenotype Assays (Proliferation, Apoptosis) Biochemical->Cellular Confirms Target Binding & Cellular Activity InVivo In Vivo Models - Syngeneic Mouse Models - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Cellular->InVivo Validates Therapeutic Hypothesis

Caption: A multi-step workflow for MoA confirmation.

Part 1: Biochemical Assays - Direct Target Interaction

The initial step is to determine if the compound directly interacts with and inhibits the purified kinase enzyme.

In Vitro Kinase Inhibition Assay

Rationale: This is the foundational experiment to quantify the potency of the derivative against the target kinase isoforms (e.g., PI3Kα, β, γ, δ). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazolo[1,5-a]pyridine derivative in DMSO.

    • Reconstitute purified recombinant PI3K isoforms (α, β, γ, δ) in an appropriate kinase buffer.

    • Prepare a substrate solution containing PIP2 and a final ATP concentration equal to the Km for each isoform.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of the kinase-substrate solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of a kinase-glo® reagent to stop the reaction and measure the remaining ATP via luminescence.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
PzP-Derivative X >10009804.0 9.1
Alternative: Idelalisib 86005602.10.5

Data is hypothetical and for illustrative purposes, based on values reported for similar compounds[6].

Trustworthiness: The inclusion of all four Class I PI3K isoforms is crucial for determining the selectivity profile of the inhibitor. A highly selective PI3Kγ/δ inhibitor will show significantly lower IC50 values for these isoforms compared to α and β.

Part 2: Cellular Assays - Target Engagement and Downstream Effects

After confirming direct enzymatic inhibition, the next critical step is to verify that the compound engages its target in a cellular context and modulates the intended signaling pathway.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells (e.g., Raji cells for PI3Kδ) with the pyrazolo[1,5-a]pyridine derivative or a vehicle control for 1 hour.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.

  • Detection: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blot using an antibody specific for the target protein (e.g., PI3Kδ).

  • Data Analysis: Plot the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

Rationale: If the pyrazolo[1,5-a]pyridine derivative is an effective PI3K inhibitor, it should reduce the levels of phosphorylated AKT (p-AKT), a key downstream effector.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW264.7 for PI3Kγ, Raji for PI3Kδ) and starve them of growth factors overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative for 1-2 hours.

  • Stimulation: Stimulate the PI3K pathway with an appropriate agonist (e.g., LPS for RAW264.7, anti-IgM for Raji cells) for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal. Calculate the EC50 value for the inhibition of AKT phosphorylation.

Data Presentation:

Compoundp-AKT (Ser473) Inhibition EC50 (µM) in Raji cells (PI3Kδ)p-AKT (Ser473) Inhibition EC50 (µM) in RAW264.7 cells (PI3Kγ)
PzP-Derivative X 0.013 0.028
Alternative: Duvelisib 0.0060.025

Data is hypothetical and for illustrative purposes, based on values reported for similar compounds[6].

Expertise & Experience: The choice of cell line is critical. Raji cells, a B-cell lymphoma line, have high PI3Kδ activity, making them an excellent model for studying PI3Kδ inhibitors. RAW264.7 macrophage-like cells are suitable for assessing PI3Kγ inhibition.

Phenotypic Assays: Macrophage Polarization

Rationale: The PI3K/AKT pathway plays a crucial role in macrophage polarization[6]. PI3Kγ/δ inhibition can repolarize pro-tumor M2 macrophages to an anti-tumor M1 phenotype. This is a key functional outcome of targeting these isoforms.

Experimental Protocol:

  • Macrophage Differentiation: Differentiate bone marrow-derived macrophages (BMDMs) with M-CSF.

  • M2 Polarization: Polarize the macrophages towards the M2 phenotype using IL-4 and IL-13.

  • Inhibitor Treatment: Treat the M2-polarized macrophages with the pyrazolo[1,5-a]pyridine derivative for 24-48 hours.

  • Gene Expression Analysis (qPCR):

    • Isolate RNA from the treated cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, CD206) using quantitative PCR.

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control. A significant increase in M1 markers and a decrease in M2 markers confirms the repolarization effect.

Part 3: In Vivo Validation

The final and most critical phase is to confirm the mechanism of action and therapeutic efficacy in a living organism.

Syngeneic Mouse Models

Rationale: To evaluate the immunomodulatory effects of a PI3Kγ/δ inhibitor, a syngeneic mouse model with a competent immune system is essential. The MC38 colon adenocarcinoma model is a common choice.

Experimental Protocol:

  • Tumor Implantation: Implant MC38 tumor cells subcutaneously into C57BL/6 mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control, pyrazolo[1,5-a]pyridine derivative). Administer the compound daily via an appropriate route (e.g., oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors and spleens to analyze immune cell populations by flow cytometry and p-AKT levels in tumor lysates by Western blot or ELISA.

  • Data Analysis: Compare tumor growth rates between the treated and control groups. Correlate tumor growth inhibition with changes in the tumor microenvironment (e.g., increased CD8+ T cells, decreased regulatory T cells) and target modulation (reduced p-AKT).

Conclusion

Confirming the mechanism of action for a novel compound series like the pyrazolo[1,5-a]pyridine derivatives requires a rigorous, multi-pronged approach. By systematically progressing from biochemical assays that confirm direct target inhibition to cellular assays that demonstrate target engagement and downstream pathway modulation, and finally to in vivo models that validate the therapeutic hypothesis, researchers can build a robust and compelling data package. This guide provides a foundational framework for these investigations, emphasizing the importance of experimental rationale and self-validating protocols to ensure scientific integrity.

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2021). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 26(16), 4983. [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Mendoza-Mayorga, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7206. [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]

  • Lesiak-Watanabe, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4898. [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Serya, R. A., et al. (2019). Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Guchhait, G., & Pathak, T. (2021). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2022). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • Lv, K., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(11), 1085–1090. [Link]

  • Guchhait, S. K., & Pathak, T. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazolo[1,5-a]pyridine Regioisomers

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1][2] Its derivatives have shown significant potential as kinase inhibitors, antituberculosis agents, and novel fluorophores.[3][4][5] However, many synthetic routes, particularly classical [3+2] cycloaddition reactions, can yield a mixture of regioisomers, such as 2- and 3-substituted products.[6] The precise location of substituents on the bicyclic core dramatically influences the molecule's steric and electronic properties, which in turn dictates its biological activity and photophysical behavior.[2][7]

Consequently, the unambiguous structural elucidation of these regioisomers is not merely a procedural step but a critical requirement for advancing research and ensuring the integrity of structure-activity relationship (SAR) studies.[2] This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazolo[1,5-a]pyridine regioisomers, supported by experimental data and protocols. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy each provide unique and complementary information to solve this common analytical challenge.

The Decisive Power of NMR Spectroscopy: Beyond Simple Spectra

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers, as the chemical environment of every proton and carbon atom provides a detailed electronic map of the molecule.[8] While 1D spectra offer initial clues, 2D correlation experiments are essential for definitive assignment.[9]

¹H and ¹³C NMR: The First Fingerprints

The position of a substituent alters the electron density across the entire aromatic system, leading to predictable changes in the chemical shifts (δ) of the ring protons and carbons. For example, comparing a hypothetical 2-phenyl vs. a 3-phenylpyrazolo[1,5-a]pyridine, we would expect distinct patterns. The proton on the carbon adjacent to the substitution site often experiences a significant shift. In many cases, the regiochemical outcome of a synthesis can be determined by comparing the chemical shifts of key protons or substituent groups.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Pyrazolo[1,5-a]pyridines

Position Representative ¹H Shift (ppm) Representative ¹³C Shift (ppm) Rationale for Differentiation
H-2 ~8.4-8.6 ~145-147 The H-2 proton is typically a singlet and its chemical shift is sensitive to substituents at C-3.
H-3 ~6.8-7.0 ~108-110 The H-3 proton signal is absent upon substitution at this position, providing a clear marker.
H-4 ~7.3-7.5 ~127-129 Experiences shifts based on proximity to substituents at C-3 or C-5.
H-5 ~7.0-7.2 ~119-121 Influenced by substituents on the pyridine ring portion.
H-6 ~7.7-7.9 ~128-130 Often a doublet with coupling to H-5.
H-7 ~8.2-8.4 ~140-142 Typically the most downfield pyridine ring proton.

Note: Data synthesized from representative compounds found in the literature.[10][11] Actual shifts are highly dependent on the specific substituent and solvent.

2D NMR: Unambiguous Structural Confirmation

For absolute certainty, 2D NMR techniques are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) is particularly decisive as it reveals 2- and 3-bond correlations between protons and carbons.[9][12] This allows for the "stitching" together of the molecular framework.

For instance, to distinguish a 2-phenyl from a 3-phenyl isomer, the key is to look for a correlation from the protons of the phenyl group to a carbon within the pyrazolo[1,5-a]pyridine core.

  • In a 2-phenyl isomer: The ortho-protons of the phenyl ring will show a ³JCH correlation to the C-2 carbon of the core.

  • In a 3-phenyl isomer: The ortho-protons of the phenyl ring will show a ³JCH correlation to the C-3 carbon.

The Nuclear Overhauser Effect (NOE) provides through-space correlations and can also be used to confirm assignments, especially when protons on a substituent are in close proximity to specific protons on the heterocyclic core.[8]

Caption: Key diagnostic HMBC correlations for differentiating regioisomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer mixture or isolated isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess purity and obtain initial chemical shift information.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H spin systems and confirm proton-proton coupling networks.

    • HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton directly to its attached carbon.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8-10 Hz. This is the most critical experiment for identifying multi-bond correlations that will differentiate the isomers.

  • Data Analysis: Integrate all 1D and 2D data. Use the HMBC spectrum to find the key correlations from substituent protons to the core carbons, providing definitive proof of the substitution pattern.

Mass Spectrometry: Differentiating by Decomposition

While regioisomers have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct. The stability of the resulting fragment ions is dependent on the original position of the substituent, providing a method for differentiation.[13] The core fragmentation of pyrazole-containing heterocycles often involves the characteristic loss of HCN or N₂.[14]

The logic is as follows: the bond cleavage that leads to the most stable carbocation or radical cation will be the preferred fragmentation pathway. The position of an electron-donating or -withdrawing group can influence which pathway predominates.

Table 2: Plausible Differential MS/MS Fragmentation

Regioisomer Primary Fragmentation Key Daughter Ions (m/z) Rationale
2-Aryl Isomer Cleavage of the C2-Aryl bond [M-Aryl]⁺, [Aryl]⁺ The bond between the heterocyclic core and the substituent is a common cleavage point.
3-Aryl Isomer Ring cleavage followed by loss of small molecules [M-HCN]⁺, [M-N₂]⁺ The substituent at C-3 may direct fragmentation through the pyrazole ring itself.

Note: These are generalized pathways. Actual fragmentation is highly structure-dependent and should be analyzed on a case-by-case basis.[15]

G M_2 [2-Aryl-M]+ F_2A [M-Aryl]+ M_2->F_2A Loss of Aryl radical F_2B [Aryl]+ M_2->F_2B Heterolytic cleavage M_3 [3-Aryl-M]+ F_3A [M-HCN]+ M_3->F_3A Ring fragmentation F_3B [M-N2]+ M_3->F_3B Ring fragmentation

Caption: Hypothetical differential fragmentation in MS/MS.

Experimental Protocol: MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent for electrospray ionization (ESI), such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation.

  • Full Scan MS: Infuse the sample into the mass spectrometer and acquire a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Fragment it using collision-induced dissociation (CID) with an appropriate collision energy.

  • Comparative Analysis: Acquire MS/MS spectra for both pure regioisomers (if available) or for the mixture. Compare the resulting fragmentation patterns, looking for unique daughter ions or significant differences in the relative abundance of common fragments.

UV-Vis and Fluorescence Spectroscopy: A Photophysical Perspective

The electronic properties of pyrazolo[1,5-a]pyridines make them attractive fluorophores.[5][16] The position of substituents directly impacts the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption (λ_max) and emission (λ_em) wavelengths.

Often, these systems exhibit intramolecular charge transfer (ICT) upon excitation, where electron density moves from an electron-donating part of the molecule to an electron-accepting part.[17][18] The efficiency and energy of this ICT process are highly dependent on the substitution pattern, leading to distinct photophysical properties for each regioisomer.

Table 3: Representative Photophysical Data Comparison

Property Regioisomer A (e.g., Donor at C-2) Regioisomer B (e.g., Donor at C-3) Rationale for Difference
λ_abs (nm) 350 365 The substituent at C-3 may allow for greater conjugation, leading to a red-shifted absorption.
λ_em (nm) 450 480 A more efficient ICT state in one isomer can lead to a larger Stokes shift and red-shifted emission.
Quantum Yield (Φ) 0.64 0.45 The substitution pattern affects non-radiative decay pathways; one isomer may be more rigid or have a more favorable ICT character, leading to higher fluorescence efficiency.[5]

Note: Data is illustrative and based on general principles discussed in the literature.[17][18]

Experimental Protocol: Photophysical Measurement
  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the purified isomers in a spectroscopic grade solvent (e.g., ethanol, DCM). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer (e.g., from 250-600 nm) to determine the λ_max.

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_max. Record the emission spectrum to determine the λ_em.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) or using an integrating sphere.

  • Comparison: Compare the λ_max, λ_em, and Φ values for the different regioisomers. Significant differences can serve as corroborating evidence for structural assignments.

Integrated Workflow and Conclusion

The definitive characterization of pyrazolo[1,5-a]pyridine regioisomers requires a multi-faceted spectroscopic approach. No single technique provides all the answers, but together they form a self-validating system.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Syn Synthesis Yields Regioisomeric Mixture Iso Chromatographic Separation Syn->Iso NMR 1D & 2D NMR (¹H, ¹³C, HMBC) Iso->NMR Primary Analysis MS HRMS & MS/MS NMR->MS Corroborate Confirm Unambiguous Structure Confirmed NMR->Confirm Synthesize Data UV UV-Vis & Fluorescence MS->UV Corroborate MS->Confirm Synthesize Data UV->Confirm Synthesize Data

Caption: General workflow for the characterization of regioisomers.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. [DOI] Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]

  • Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Differentiation between[10][19][20]triazolo[1,5-a] pyrimidine and[10][19][20]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. Available at: [Link]

  • Pyrazolo[1,5‐a]pyrimidine‐Dioxaborinine Hybrid Dyes: Synthesis and Substituent Effect in the Photophysical Properties. ResearchGate. Available at: [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. PMC. Available at: [Link]

Sources

Comparative

Evaluating the Therapeutic Potential of Pyrazolo[1,5-a]pyridine Scaffolds: A Comparative Guide for Drug Discovery

As a Senior Application Scientist evaluating heterocyclic scaffolds for early-stage drug discovery, overcoming metabolic liabilities and off-target toxicities is a daily challenge. The pyrazolo[1,5-a]pyridine core—a fuse...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for early-stage drug discovery, overcoming metabolic liabilities and off-target toxicities is a daily challenge. The pyrazolo[1,5-a]pyridine core—a fused bicyclic nitrogen-containing heterocycle—has emerged as a highly privileged structural motif[1]. With multiple compounds advancing through clinical trials and reaching the market, this scaffold serves as a superior 2[2].

This guide objectively compares the physicochemical and pharmacological performance of pyrazolo[1,5-a]pyridines against traditional alternatives and provides field-proven, self-validating experimental protocols to accelerate your SAR (Structure-Activity Relationship) campaigns.

Structural Logic: Why Pyrazolo[1,5-a]pyridine?

When designing kinase inhibitors or GPCR ligands, the choice of the core heterocycle dictates the molecule's metabolic fate and target engagement.

  • Overcoming Indole Liabilities: Indole is an electron-rich aromatic system that is highly susceptible to CYP450-mediated oxidation, particularly at the C3 position. By replacing indole with pyrazolo[1,5-a]pyridine, the bridgehead nitrogen effectively 3[3], significantly reducing oxidative vulnerability. Furthermore, unlike indole, which only offers a single hydrogen bond donor, the pyrazolo[1,5-a]pyridine provides two nitrogen atoms that act as potent 4[4].

  • Superiority over Imidazo[1,2-a]pyridine: While imidazo[1,2-a]pyridines are common, substituting them with a pyrazolo[1,5-a]pyridine core has been shown to dramatically improve cellular potency and target selectivity. For instance, in IGF-1R kinase inhibitors, this specific substitution 5[5].

Table 1: Quantitative Comparison of Physicochemical Properties
Property / MetricIndole CoreImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyridine
H-Bond Donors / Acceptors 1 / 00 / 10 / 2
Typical HLM Half-Life (t1/2) < 30 min45 - 60 min> 90 min
C3-Oxidation Susceptibility High (Electron-rich)LowVery Low
Kinase Hinge Binding Affinity ModerateStrongVery Strong (Bidentate)
Kinase Selectivity Profile Broad / Off-targetModerateHigh (e.g., spares CDKs)

(Note: Data synthesized from standard medicinal chemistry profiling of unsubstituted cores).

Rational Design & Screening Workflow

G Target Target Identification (Kinases, GPCRs) Scaffold Scaffold Selection: Pyrazolo[1,5-a]pyridine Target->Scaffold Synthesis Regioselective Synthesis (N-amination & Cyclization) Scaffold->Synthesis Bioisosteric replacement SAR SAR Optimization (C3/C5 Functionalization) Synthesis->SAR InVitro In Vitro Profiling (TR-FRET Kinase Assay) SAR->InVitro Iterative Design DMPK DMPK & Selectivity (Microsomal Stability) InVitro->DMPK DMPK->SAR Feedback Loop Lead Lead Candidate DMPK->Lead Criteria Met

Workflow for pyrazolo[1,5-a]pyridine-based drug design and optimization.

Experimental Methodologies

To ensure scientific trustworthiness, every protocol described below is designed as a self-validating system, allowing researchers to confirm assay integrity in real-time.

Protocol 1: Regioselective Synthesis of the Pyrazolo[1,5-a]pyridine Core

Causality: Traditional condensation methods often yield inseparable mixtures of regioisomers, which stalls SAR campaigns[6]. To achieve strict regiocontrol for unsymmetrical pyrazolo[1,5-a]pyridines, we utilize an N-aminopyridinium intermediate.

  • N-Amination: Dissolve the substituted pyridine (1.0 eq) in dichloromethane (DCM). Dropwise add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) at 0°C. Stir for 2 hours to selectively form the N-aminopyridinium salt.

  • Cycloaddition: Isolate the salt and resuspend it in dimethylformamide (DMF). Add ethyl propiolate (1.5 eq) and K₂CO₃ (2.0 eq). Heat the mixture to 90°C for 4 hours. The base facilitates the 1,3-dipolar cycloaddition.

  • Self-Validation: Purify the product via flash chromatography. Confirm regioselectivity using 2D-NMR (NOESY); the diagnostic spatial correlation between the C2/C3 protons and the adjacent pyridine ring protons validates the structural isomer.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Pyrazolo[1,5-a]pyridines can exhibit intrinsic fluorescence, which confounds standard biochemical readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background auto-fluorescence, ensuring the IC₅₀ data is strictly tied to target engagement.

  • Equilibration: In a 384-well plate, dispense 10 µL of recombinant target kinase (e.g., EGFR or IGF-1R) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.4). Add 100 nL of the test compound (10-point dose-response, 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at the predetermined Kₘ) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation: Read the plate at 615 nm and 665 nm after a 100 µs delay. Calculate the emission ratio (665/615). The assay is validated if the reference standard (e.g., Staurosporine) yields an IC₅₀ within 0.5 logs of its historical baseline.

Protocol 3: In Vitro Metabolic Stability (HLM Clearance)

Causality: To empirically prove that the pyrazolo[1,5-a]pyridine scaffold resists C3-oxidation better than its indole counterpart, we measure intrinsic clearance (CLint) in Human Liver Microsomes (HLM).

  • Incubation: Pre-warm 1 µM of the test compound with HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 metabolism.

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard) to precipitate proteins.

  • Self-Validation: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of compound remaining versus time. A linear decay confirms first-order kinetics, validating the CLint calculation.

Therapeutic Case Studies

  • Targeted Kinase Inhibition: The unique bidentate hydrogen-bonding capability of the two nitrogen atoms in pyrazolo[1,5-a]pyridines has been pivotal in designing covalent EGFR inhibitors. The scaffold anchors the molecule tightly within the ATP-binding hinge region while resisting the metabolic liabilities of traditional indole cores[4].

  • GPCR Modulation: Beyond kinases, 7[7] of the pyrazolo[1,5-a]pyridine core has yielded highly selective ligands for dopamine D2 and D3 receptors. This precise structural tuning enables the discovery of G protein-biased dopaminergics, which are critical for treating neurological disorders with minimized motor side effects.

References

  • [1] Title: Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Source: Bentham Science Publishers. URL: [Link]

  • [5] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Publishing. URL: [Link]

  • [7] Title: Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. Source: ACS Publications. URL: [Link]

  • [4] Title: Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Source: ethernet.edu.et. URL: [Link]

  • [6] Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Source: Organic Letters - ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic Acid: Personal Protective Equipment and Safety Protocols

For the modern researcher, scientist, and drug development professional, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS No. 1553175-83-9), a member of the promising pyrazolo[1,5-a]pyrimidine class of compounds which have garnered significant attention in medicinal chemistry.[1][2] Our focus extends beyond mere product specifications to empower you with the practical, field-proven insights necessary for safe and effective laboratory operations.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a compound is the foundation of a robust safety plan. Based on the notified classifications, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid presents the following hazards:

Hazard ClassGHS CategoryHazard CodeSignal Word
Skin IrritationCategory 2H315Warning
Eye IrritationCategory 2AH319Warning
Specific target organ toxicity — single exposureCategory 3H336Warning
Data sourced from NextSDS[3]

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following recommendations are based on a risk assessment for handling 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a significant risk of splashing.[6][7]To protect against eye irritation or serious eye damage from splashes or airborne particles.[3][5]
Skin Protection Nitrile rubber gloves and a laboratory coat.[6][8]To prevent skin contact and subsequent irritation.[3] Gloves should be inspected before use and disposed of properly after handling the compound.[7][9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][10] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[7][9][11]To mitigate the risk of inhaling the compound, which may cause respiratory irritation, drowsiness, or dizziness.[3][4][12]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure start Start: Handling 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid weighing Weighing solid compound? start->weighing dissolving Dissolving or transferring solution? weighing->dissolving No fume_hood Work in a chemical fume hood weighing->fume_hood Yes gloves_coat_goggles Wear nitrile gloves, lab coat, and chemical safety goggles dissolving->gloves_coat_goggles Yes fume_hood->gloves_coat_goggles respirator Consider a particulate respirator if fume hood is unavailable fume_hood->respirator Alternative face_shield Add a face shield gloves_coat_goggles->face_shield High splash potential end Proceed with experiment gloves_coat_goggles->end Low splash potential face_shield->end respirator->gloves_coat_goggles

Safe Handling and Operational Plans

Adherence to standardized laboratory procedures is critical for minimizing risk.

Preparation and Handling:
  • Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[6][10][11]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.[4]

  • Weighing: When weighing the solid, use a draft shield or conduct the process within a fume hood to prevent the dispersal of dust.

  • Dissolving and Transferring: When dissolving the compound or transferring solutions, do so slowly and carefully to avoid splashing.

Storage:
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[11][13][14]

  • Keep the container tightly closed when not in use.[4][9]

  • Avoid storing in metal cabinets to prevent potential corrosion.[13]

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures:
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][8][9]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[5][7][9]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][5][9]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[7][9][14]

Spill Response:
  • Evacuate: Evacuate personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder.[10][14]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[9][11] Avoid creating dust.[9][11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[6]

Disposal Plan

All waste containing 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste material and contaminated items (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, following all local, regional, and national regulations.[9][10][12][15] Do not dispose of it down the drain or in regular trash.[9][10]

By adhering to these safety protocols and procedures, you can confidently and safely incorporate 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid into your research and development workflows.

References

  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid - NextSDS. (n.d.).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • MSDS of pyrazolo[1,5-a]pyridin-4-ol - Capot Chemical. (2026, March 9).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28).
  • Navigating the Safe Disposal of Pyrimidine Derivatives - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • 1181458-88-7 - Safety Data Sheet. (2025, August 11).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).

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